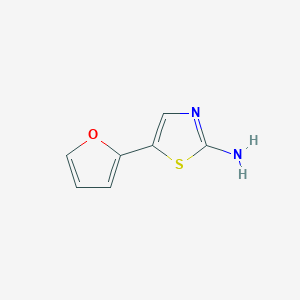

5-(Furan-2-yl)thiazol-2-amine

Description

Significance of Heterocyclic Scaffolds in Pharmaceutical Research and Drug Discovery

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of medicinal chemistry. ijsrtjournal.comresearchgate.net Their prevalence is underscored by the fact that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov These structures are integral to a vast array of biological molecules, including vitamins, hormones, and nucleic acids like DNA and RNA. ijsrtjournal.com The significance of heterocyclic scaffolds in drug development stems from their ability to provide a framework for constructing molecules with specific three-dimensional arrangements, which is crucial for interacting with biological targets such as proteins and enzymes. rroij.com

The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules, influencing their reactivity, solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.govrroij.com These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its toxicity profile. nih.gov Medicinal chemists can strategically modify heterocyclic scaffolds to fine-tune these parameters, thereby enhancing a drug's therapeutic efficacy and minimizing off-target effects. rroij.com This structural versatility allows for the creation of a wide range of drugs with diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents. rroij.com The continuous development of novel synthetic methodologies has further expanded the accessibility and diversity of functionalized heterocycles, solidifying their central role in modern drug discovery. nih.gov

Overview of 2-Aminothiazole (B372263) Derivatives as Pharmacologically Active Agents

Among the vast landscape of heterocyclic compounds, the 2-aminothiazole scaffold holds a prominent position in medicinal chemistry due to its wide spectrum of pharmacological activities. mdpi.comscholarsresearchlibrary.com This five-membered ring containing both sulfur and nitrogen atoms is a key structural component in numerous clinically approved drugs and serves as a versatile building block for the synthesis of new therapeutic agents. nih.govnih.gov The inherent biological activities of 2-aminothiazole derivatives are diverse and have been extensively studied. mdpi.comscholarsresearchlibrary.com

Research has demonstrated that compounds incorporating the 2-aminothiazole moiety exhibit a remarkable range of therapeutic potential, including:

Anticancer activity: Many 2-aminothiazole analogs have shown potent and selective inhibitory effects against various human cancer cell lines, such as those of the breast, leukemia, lung, and colon. nih.gov Clinically used anticancer drugs like Dasatinib and Alpelisib feature this core structure. nih.gov

Antimicrobial and Antifungal activity: Derivatives of 2-aminothiazole have been reported to possess significant antibacterial and antifungal properties. mdpi.comchemicalbook.com

Anti-inflammatory effects: These compounds have been shown to inhibit the production of inflammatory mediators, suggesting their potential in treating inflammatory conditions. chemicalbook.com

Antiviral properties: Certain 2-aminothiazole derivatives have demonstrated activity against viruses, including HIV. mdpi.com

Other therapeutic areas: The pharmacological profile of 2-aminothiazoles extends to antitubercular, anticonvulsant, antidiabetic, and neuroprotective activities. scholarsresearchlibrary.com

The broad utility of the 2-aminothiazole scaffold has made it a "privileged structure" in drug discovery, continually inspiring the design and synthesis of novel derivatives with improved potency and selectivity. mdpi.com

Rationale for Investigating 5-(Furan-2-yl)thiazol-2-amine and its Analogs in Academic Research

The strategic combination of different heterocyclic rings into a single molecule, a concept known as molecular hybridization, is a powerful approach in medicinal chemistry to develop new drugs with enhanced efficacy and novel mechanisms of action. nih.govacs.org The investigation into This compound is rooted in this principle, seeking to leverage the synergistic effects of combining a furan (B31954) ring with a 2-aminothiazole core. researchgate.net

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is itself a component of many biologically active compounds and is known to contribute to various pharmacological properties. nih.gov The rationale for studying this compound and its analogs is based on the following key considerations:

Enhanced Biological Activity: The unique structural arrangement of the furan and thiazole (B1198619) rings may lead to compounds with enhanced biological activity compared to their individual components. smolecule.com This specific combination could result in improved interactions with biological targets. smolecule.com

Novel Therapeutic Applications: The hybridization of these two scaffolds opens up possibilities for discovering compounds with novel therapeutic applications, particularly in areas like cancer and infectious diseases. researchgate.netsmolecule.com For instance, derivatives of this hybrid structure have been explored for their potential as α-glucosidase inhibitors for the treatment of diabetes. nih.gov

Lead Compound for Drug Development: Due to its potential biological activity, this compound serves as a promising lead compound for the development of new therapeutic agents. smolecule.com Its structure allows for diverse chemical modifications, enabling the synthesis of a library of analogs with potentially improved pharmacological profiles. smolecule.com

Structure-Activity Relationship (SAR) Studies: The investigation of this compound and its derivatives allows for detailed SAR studies. By systematically modifying different parts of the molecule, researchers can understand how specific structural features influence its biological activity, guiding the rational design of more potent and selective drug candidates.

The exploration of thiazole-furan hybrids like this compound represents a focused effort to expand the chemical space for drug discovery and address the ongoing need for new and effective medicines.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6N2OS |

|---|---|

Molecular Weight |

166.20 g/mol |

IUPAC Name |

5-(furan-2-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H6N2OS/c8-7-9-4-6(11-7)5-2-1-3-10-5/h1-4H,(H2,8,9) |

InChI Key |

LIKVAWLXAGPXPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CN=C(S2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Furan 2 Yl Thiazol 2 Amine and Its Derivatives

Classical and Modern Synthetic Routes for 2-Aminothiazole (B372263) Core Structures

The construction of the 2-aminothiazole ring is a foundational step in heterocyclic chemistry. Various methods have been developed, ranging from classical one-pot condensations to modern modular approaches, each offering distinct advantages in terms of substrate scope, efficiency, and scalability.

The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains the most prevalent and reliable method for constructing the thiazole nucleus. The classical reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the specific synthesis of 2-aminothiazoles, a thiourea (B124793) derivative is used in place of the thioamide.

The mechanism proceeds via an initial S-alkylation, where the sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound to form an S-alkylated isothiourea intermediate. This is followed by an intramolecular cyclization, where a terminal nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the aromatic 2-aminothiazole ring system.

Key features of the Hantzsch synthesis for 2-aminothiazoles include:

Reagents: An α-haloketone or α-haloaldehyde and thiourea.

Versatility: The substituents at the 4- and 5-positions of the resulting thiazole are determined by the structure of the α-halocarbonyl starting material.

Conditions: The reaction is typically performed in a protic solvent such as ethanol (B145695) or isopropanol, often under reflux conditions. In some cases, bases like sodium acetate (B1210297) or pyridine (B92270) are added to neutralize the hydrogen halide formed during the reaction, which can improve yields.

Modern variants have focused on improving reaction conditions through the use of microwave irradiation, ultrasound, or solid-phase synthesis to reduce reaction times, increase yields, and simplify purification processes.

To synthesize the target compound, 5-(Furan-2-yl)thiazol-2-amine, the furan (B31954) ring must be specifically installed at the C5 position of the thiazole. Two primary strategic approaches are employed:

Convergent Synthesis via Pre-functionalized Precursors: This is the most direct strategy, where the furan moiety is already incorporated into one of the starting materials for the Hantzsch synthesis. Specifically, an α-haloketone bearing a furan ring, such as 2-bromo-1-(furan-2-yl)ethan-1-one , is used. When this precursor is reacted with thiourea, the Hantzsch cyclocondensation directly yields the desired this compound. This approach is highly efficient for producing the target molecule itself but is less flexible for creating a diverse library of analogs.

Divergent Synthesis via Post-functionalization: This modular approach involves first synthesizing a generic 2-aminothiazole scaffold that is functionalized for subsequent modification. The synthesis begins by forming a 5-halo-2-aminothiazole (e.g., 5-bromo-2-aminothiazole). This intermediate is then subjected to a metal-catalyzed cross-coupling reaction to introduce the furan ring.

Suzuki Coupling: Reaction of 5-bromo-2-aminothiazole with furan-2-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃).

Stille Coupling: Reaction with a furan-stannane reagent, such as 2-(tributylstannyl)furan, also under palladium catalysis.

This divergent strategy is particularly powerful for generating a wide array of 5-aryl or 5-heteroaryl-2-aminothiazole derivatives, as the boronic acid or stannane (B1208499) component can be easily varied.

Targeted Synthesis of this compound: Reaction Pathways and Optimization

The most common and direct route for the targeted synthesis of this compound relies on the Hantzsch reaction with a pre-functionalized furan precursor.

The synthesis is typically achieved in a two-step sequence starting from a commercially available material.

Step 1: Synthesis of the α-Haloketone Precursor. The key intermediate, 2-bromo-1-(furan-2-yl)ethan-1-one, is prepared from 2-acetylfuran (B1664036) . The α-bromination of 2-acetylfuran can be achieved using various brominating agents. A common laboratory method involves the use of bromine (Br₂) in a solvent like chloroform, acetic acid, or methanol. To avoid handling elemental bromine, alternative reagents such as copper(II) bromide (CuBr₂) or N-bromosuccinimide (NBS) with a catalytic amount of acid are often preferred for their milder conditions and easier handling.

Step 2: Hantzsch Cyclocondensation. The synthesized 2-bromo-1-(furan-2-yl)ethan-1-one is then reacted with an equimolar amount of thiourea . The two components are typically dissolved in absolute ethanol and heated under reflux for several hours. Upon cooling, the product, this compound hydrobromide, often precipitates from the reaction mixture. Neutralization with a base, such as aqueous ammonia (B1221849) or sodium bicarbonate, liberates the free base, which can be purified by recrystallization or column chromatography.

Optimization of the Hantzsch cyclocondensation step is critical for achieving high yield and purity. Research has shown that solvent choice, temperature, and reaction time significantly impact the outcome. The use of microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative to conventional heating.

The following table summarizes research findings on the optimization of the reaction between 2-bromo-1-(furan-2-yl)ethan-1-one and thiourea.

| Entry | Method | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Conventional Heating | Ethanol | 78 (Reflux) | 8 h | 72 |

| 2 | Conventional Heating | Isopropanol | 82 (Reflux) | 6 h | 78 |

| 3 | Conventional Heating | DMF | 100 | 3 h | 84 |

| 4 | Ultrasound | Ethanol | 40 | 1.5 h | 81 |

| 5 | Microwave Irradiation | Ethanol | 120 | 10 min | 92 |

Analysis of Findings: The data clearly indicates that while conventional heating in polar solvents like ethanol and DMF provides good yields, the reaction times are considerable. Microwave-assisted synthesis (Entry 5) dramatically reduces the reaction time from hours to minutes while simultaneously providing the highest yield (92%). This efficiency is attributed to rapid and uniform heating, which accelerates the rate-limiting cyclization and dehydration steps.

Design and Synthesis of Functionalized Analogs and Hybrid Compounds of this compound

The this compound scaffold serves as a versatile platform for the synthesis of functionalized analogs. The primary sites for modification are the exocyclic amine at the C2-position and the furan ring.

Functionalization at the 2-Amine Group: The primary amine is a reactive handle for introducing a wide range of functional groups.

Acylation: Reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) readily forms amides. For example, reacting the parent compound with acetyl chloride yields N-(5-(furan-2-yl)thiazol-2-yl)acetamide .

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride ) produces sulfonamides.

Urea (B33335)/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to N-substituted ureas and thioureas, respectively.

Functionalization of the Furan Ring: The furan ring can undergo electrophilic aromatic substitution. The C5 position of the furan ring (adjacent to the oxygen and remote from the thiazole substituent) is the most electronically activated site for substitution.

Nitration: Using a mild nitrating agent like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can introduce a nitro group, yielding 5-(5-nitrofuran-2-yl)thiazol-2-amine .

Halogenation: Reagents like N-bromosuccinimide (NBS) can be used to selectively brominate the furan ring at its 5-position.

The following table outlines synthetic pathways to representative functionalized analogs.

| Analog Type | Key Reagent(s) | Reaction Type | Product Name |

|---|---|---|---|

| C2-Amide | Acetyl chloride, Pyridine | Acylation | N-(5-(Furan-2-yl)thiazol-2-yl)acetamide |

| C2-Sulfonamide | Benzenesulfonyl chloride, Triethylamine | Sulfonylation | N-(5-(Furan-2-yl)thiazol-2-yl)benzenesulfonamide |

| C2-Urea | Phenyl isocyanate | Addition | 1-(5-(Furan-2-yl)thiazol-2-yl)-3-phenylurea |

| Furan-Nitro | Acetyl nitrate | Electrophilic Aromatic Substitution | 5-(5-Nitrofuran-2-yl)thiazol-2-amine |

These synthetic strategies enable the creation of diverse chemical libraries based on the this compound core, facilitating the exploration of structure-activity relationships in various scientific fields.

Derivatization Strategies via the Amine Group of this compound

The primary amine group at the 2-position of the thiazole ring is a versatile functional handle for a variety of chemical transformations. Its nucleophilic character allows for the synthesis of a diverse library of derivatives through several key reactions.

Acylation and Amide Formation: One of the most common derivatization strategies involves the acylation of the 2-amino group to form N-acyl-2-aminothiazoles. This is typically achieved by reacting this compound with various carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. acs.orgnih.govrsc.org These reactions are often performed in the presence of a base like pyridine or in a solvent mixture such as pyridine/dichloromethane. rsc.orgrsc.org The resulting amides are a significant class of compounds, and this method allows for the introduction of a wide array of side chains, including aliphatic, aromatic, and other heterocyclic moieties. nih.gov Multi-component reactions involving lithium alkynethiolates, bulky carbodiimides, and acid chlorides have also been developed as a highly efficient and general method for preparing N-acyl 2-aminothiazoles. acs.orgacs.orgfigshare.com

Schiff Base Formation: The condensation of the 2-amino group with various aldehydes (including substituted benzaldehydes and other heterocyclic aldehydes) yields the corresponding Schiff bases, or imines. researchgate.netmdpi.comjacsdirectory.com This reaction is typically carried out by refluxing the reactants in a solvent like ethanol, sometimes with a few drops of an acid catalyst such as glacial acetic acid. nih.gov The formation of the azomethine (–C=N–) linkage is a straightforward way to append larger molecular fragments to the thiazole core. researchgate.netuobaghdad.edu.iq

Urea and Thiourea Synthesis: The amine group can react with isocyanates and isothiocyanates to produce the corresponding urea and thiourea derivatives. jacsdirectory.comnih.gov For instance, reaction with phenyl isocyanate or benzoyl isothiocyanate provides access to N-substituted ureas and thioureas, respectively. nih.gov

The following table summarizes these primary derivatization strategies for the amine group.

| Reagent Type | Functional Group Introduced | Resulting Derivative Class | Typical Conditions |

| Acyl Chloride / Acid Anhydride | Acyl group (R-C=O) | N-Acyl Amide | Pyridine/DCM, room temperature rsc.orgrsc.org |

| Aldehyde (R-CHO) | Imine group (R-CH=N-) | Schiff Base | Ethanol, reflux, acid catalyst mdpi.comnih.gov |

| Isocyanate (R-N=C=O) | Urea linkage (-NH-CO-NH-R) | N-Substituted Urea | nih.gov |

| Isothiocyanate (R-N=C=S) | Thiourea linkage (-NH-CS-NH-R) | N-Substituted Thiourea | nih.gov |

Modifications and Substituent Introduction on the Thiazole Ring

Modifying the thiazole ring itself is fundamental to creating a diverse range of derivatives. These modifications are often accomplished by building the ring from functionalized precursors or by performing reactions on a pre-formed, suitably activated thiazole ring.

Hantzsch Thiazole Synthesis: The Hantzsch synthesis is the most widely used method for constructing the 2-aminothiazole ring system. nih.govmdpi.comthieme.de This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea derivative. nih.govnih.gov By selecting different α-haloketones, various substituents can be introduced at the C4 position of the thiazole ring. nih.govmdpi.com For the synthesis of the parent compound, 2-bromo-1-(furan-2-yl)ethanone would be reacted with thiourea. Using a substituted thiourea allows for modification at the N-2 position simultaneously. nih.gov This method is highly versatile and has been adapted for solvent-free conditions and microwave-assisted synthesis to improve yields and reduce reaction times. mdpi.comnih.govresearchgate.netresearchgate.net

Cross-Coupling Reactions: Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl substituents onto the thiazole ring. scirp.orgnih.gov This strategy requires a halogenated thiazole precursor, typically at the C5 position. For example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was achieved via a Suzuki reaction between an amide-functionalized 5-bromothiazole (B1268178) and 4-fluorophenylboronic acid. mdpi.comnih.gov This approach demonstrates a chemo-selective method for C-C bond formation, significantly expanding the structural diversity of accessible derivatives. nih.govacs.org

The table below outlines these two major strategies for introducing diversity onto the thiazole scaffold.

| Method | Position of Modification | Precursors/Reagents | Purpose |

| Hantzsch Synthesis | C4, C5, N2 | α-haloketone, thiourea derivative | De novo synthesis of the substituted thiazole ring nih.govnih.gov |

| Suzuki Coupling | C5 (typically) | 5-Halothiazole, boronic acid, Pd catalyst | Introduction of aryl/heteroaryl groups mdpi.comnih.govnih.gov |

Chemical Modifications of the Furan Ring System

The furan ring offers another site for chemical modification, although it can be sensitive to certain reaction conditions. Strategies for modifying this part of the molecule often involve either direct functionalization of the furan ring or the use of pre-functionalized furan building blocks in the initial synthesis.

Electrophilic Aromatic Substitution: The furan ring is a π-rich heterocycle and is highly reactive towards electrophilic substitution, with reactions occurring preferentially at the C5-position (the position adjacent to the oxygen atom). chemicalbook.commsu.eduuomustansiriyah.edu.iq If the thiazole group is already present at the C2-position of the furan, the remaining C5-position is the most likely site for electrophilic attack. Reactions such as nitration, bromination, formylation (Vilsmeier-Haack reaction), and acylation can be performed, although conditions must be carefully controlled to avoid polymerization or ring-opening, given furan's sensitivity to strong acids. researchgate.netuou.ac.in

Synthesis from Functionalized Furan Precursors: A more controlled and common approach is to begin the synthesis with a furan derivative that already contains the desired substituents. For instance, furan-2,5-dicarboxylic acid can be used as a starting material to synthesize molecules where two thiazole units are attached to the same furan ring. mdpi.com Similarly, using a substituted furan-2-carboxylic acid or furfural (B47365) in the initial steps of a multi-step synthesis ensures that the final product incorporates the desired modification on the furan ring without subjecting the sensitive heterocycle to harsh late-stage functionalization reactions.

Spectroscopic and Chromatographic Techniques for Structural Confirmation in Synthetic Method Development

The structural elucidation and purity assessment of newly synthesized this compound derivatives rely on a combination of modern spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. In ¹H NMR spectra of these derivatives, characteristic signals for the protons on the furan and thiazole rings are observed. The furan protons typically appear as multiplets or doublets in the aromatic region, while the thiazole proton (at C4) often presents as a singlet. universalprint.orgekb.eg The protons of the amine group and any new functional groups introduced during derivatization (e.g., amide N-H, alkyl chains) provide key diagnostic signals. nih.govekb.eg

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups. The primary amine of the starting material shows characteristic N-H stretching bands. Upon derivatization, new peaks appear that confirm the transformation. For example, the formation of an amide is confirmed by the appearance of a strong carbonyl (C=O) stretching band, and Schiff base formation is indicated by a C=N stretching vibration. nih.govuniversalprint.orgekb.egresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds and confirming their elemental composition. Techniques like Electrospray Ionization (ESI-MS) are commonly used to obtain the molecular ion peak [M+H]⁺, which verifies that the expected reaction has occurred. universalprint.orgekb.eg

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a standard method for assessing the purity of the final compounds and intermediates. acs.orgacs.orgnih.govresearchgate.net Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of reactions. nih.gov For purification, column chromatography is often employed to isolate the desired product from reaction byproducts and unreacted starting materials.

The following table presents typical spectroscopic data used for the characterization of this compound derivatives.

| Technique | Observation | Information Obtained |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) of protons on furan and thiazole rings, and substituent groups. | Confirms connectivity and stereochemistry of the molecule. nih.govekb.eg |

| ¹³C NMR | Chemical shifts (δ) for all unique carbon atoms in the molecule. | Provides a carbon map of the molecular skeleton. ekb.eg |

| IR | Characteristic absorption frequencies (cm⁻¹) for functional groups (e.g., N-H, C=O, C=N, C-S). | Confirms the presence or transformation of functional groups. universalprint.org |

| MS | Molecular ion peak (m/z). | Confirms molecular weight and elemental formula. universalprint.orgekb.eg |

| HPLC | Retention time and peak area. | Assesses purity and quantifies components in a mixture. acs.orgacs.org |

Structure Activity Relationship Sar Studies and Mechanistic Insights of 5 Furan 2 Yl Thiazol 2 Amine Analogs

Rational Design Principles for Modulating Biological Activity through Structural Modifications

The rational design of analogs based on the 5-(furan-2-yl)thiazol-2-amine core involves a deep understanding of how specific structural changes influence the molecule's interaction with biological targets. Medicinal chemists employ several principles to optimize the pharmacological profiles of these compounds.

The modification of the thiazole (B1198619) ring at its various positions can produce a diverse spectrum of therapeutic potentials. mdpi.com The introduction of different substituents into the primary molecular framework of thiazole has yielded encouraging results against various pathogens. mdpi.com Structure-activity relationship (SAR) studies have confirmed that substitutions on the core structure are crucial for inducing cytotoxicity and selectivity against particular cancer cell lines. nih.gov

The electronic properties of substituents play a critical role. For instance, the presence of electron-withdrawing groups (e.g., nitro, halo groups) or electron-donating groups (e.g., alkyl, methoxy (B1213986) groups) can significantly alter the electron density of the heterocyclic system, thereby influencing its ability to form hydrogen bonds, engage in pi-stacking interactions, or coordinate with metal ions in enzyme active sites. mdpi.comniscpr.res.in For example, in one study on furan-based pyrimidine-thiazolidinones, compounds with electron-withdrawing groups (such as chloro and nitro) and those with electron-donating groups (like methyl and methoxy) both demonstrated effectiveness against bacterial strains, indicating that the optimal electronic nature of the substituent can be target-dependent. niscpr.res.in

Steric effects, which relate to the size and shape of the substituents, are equally important. Bulky groups can create steric hindrance that may prevent the molecule from fitting into a target's binding pocket, or conversely, they can enhance binding by occupying a specific hydrophobic pocket. The lipophilicity of substituents also influences biological activity, as it can affect the molecule's ability to cross cell membranes. researchgate.net Studies on certain thiazole derivatives have shown that lipophilic groups often lead to better antimicrobial results. nih.gov

The thiazole ring is a fundamental component in numerous biologically active compounds and approved drugs. globalresearchonline.netglobalresearchonline.net Its importance stems from its unique physicochemical properties. The thiazole nucleus is an aromatic ring containing both a sulfur and a nitrogen atom, which allows it to act as both a hydrogen bond acceptor (at the nitrogen atom) and a potential donor (if substituted with an amino group), and to participate in various non-covalent interactions. mdpi.comtandfonline.com

This versatile moiety can serve multiple roles in drug design, including acting as a bioisosteric replacement for other rings, a pharmacophoric element, or a spacer to correctly orient other functional groups. globalresearchonline.net The pi-electrons in the aromatic thiazole ring are free to move, enabling donor-acceptor and nucleophilic reactions which can be critical for interactions with biological systems. mdpi.com The thiazole ring's ability to activate or inhibit biochemical pathways and enzymes, or to stimulate or block receptors, makes it a central focus for medicinal chemists. mdpi.com Its derivatives are known to possess a wide range of pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities. tandfonline.comnih.gov

The oxygen atom in the furan (B31954) ring can act as a hydrogen bond acceptor, further strengthening the binding affinity of the ligand to its target receptor. The aromaticity of the furan ring also imparts a degree of conformational rigidity and stability to the molecule, which can enhance its metabolic stability and bioavailability. ijabbr.com The furan scaffold provides a versatile platform for functionalization, allowing for the synthesis of a wide array of derivatives with diverse biological activities, including antimicrobial and anticancer effects. ijabbr.comijabbr.com In some compounds, the furan ring is central to the molecule's mechanism of action, acting as a scaffold that facilitates bioactivation and the proper positioning of other functional groups. orientjchem.org

In Vitro Biological Activity Spectrum of this compound Derivatives

Derivatives of the this compound scaffold have been extensively evaluated for their potential as therapeutic agents, demonstrating a broad spectrum of in vitro biological activities.

Numerous studies have highlighted the potential of thiazole derivatives, including those linked to a furan moiety, as anticancer agents. nih.govnih.gov These compounds have shown inhibitory activity against a wide range of human cancer cell lines.

For example, a series of synthesized 5-(2′-indolyl)thiazoles were screened for their in vitro cytotoxicity against five human cancer cell lines. nih.gov Certain derivatives exhibited promising activity and selectivity, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the range of 10–30 μM. nih.gov Another study on novel thiazole derivatives demonstrated efficient cytotoxic activity toward breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with one compound showing an IC₅₀ value of 2.57 μM against MCF-7 cells, which was more potent than the standard drug used in the study. mdpi.com Similarly, other research has identified pyridine-thiazole compounds with promising anticancer activity against MCF-7 and HepG2 cell lines, with IC₅₀ values ranging from 5.36 to 8.76 μM. scispace.com The antiproliferative activity of these compounds is often linked to their ability to inhibit specific enzymes, such as vascular endothelial growth factor receptor-2 (VEGFR-2), or to induce apoptosis in cancer cells. mdpi.com

| Compound Type | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-(2′-Indolyl)thiazole derivatives (e.g., 2d-f, 2h) | Breast (BT-474, MCF-7, MDA-MB-231, MDA-MB-157), Colon (HTC-116) | 10–30 μM | nih.gov |

| Thiazole derivative (Compound 4c) | Breast (MCF-7) | 2.57 ± 0.16 μM | mdpi.com |

| Thiazole derivative (Compound 4c) | Liver (HepG2) | 7.26 ± 0.44 μM | mdpi.com |

| Pyridine-thiazole compounds (7 and 10) | Breast (MCF-7), Liver (HepG2) | 5.36–8.76 μM | scispace.com |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide (Compound 27) | Cervical (HeLa) | 1.6 ± 0.8 µM | nih.gov |

The this compound scaffold and its derivatives have demonstrated significant potential as antimicrobial agents. niscpr.res.innih.gov They have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

In one study, novel thiazole derivatives containing an imidazole (B134444) and furan scaffold were synthesized and evaluated for their antibacterial activity. nih.gov Several of the synthesized compounds demonstrated lower Minimum Inhibitory Concentration (MIC) values than the reference drug neomycin against E. coli and S. aureus. nih.gov For instance, compound 3a showed a significant MIC value of 4.88 µg/mL against S. aureus. nih.gov Another research effort focusing on furan-based pyrimidine-thiazolidinones found that one compound was effective against E. coli at an MIC of 12.5 μg/mL, while others showed efficacy against P. aeruginosa at an MIC of 50 μg/mL. niscpr.res.in The same study also reported strong antifungal activity against A. niger with MIC values of 100 μg/mL for two of the compounds. niscpr.res.in

Furthermore, certain 2-(2-pyrazolin-1-yl)-thiazoles featuring a furan moiety have displayed significant antimicrobial potential, with MICs ranging from 0.5–8 µg/mL against strains like S. aureus, K. pneumoniae, and E. coli. nih.gov Some thiazole derivatives have also been found to be active against Mycobacterium tuberculosis, the causative agent of tuberculosis. ijper.org One study identified a compound that was highly active against the M. tuberculosis H37Ra cell line. ijper.org The mechanism of action for the antimicrobial effects of these compounds is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase. nih.govnih.gov

| Compound Type | Microorganism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Thiazole-imidazole-furan hybrid (Compound 3a) | Staphylococcus aureus | 4.88 µg/mL | nih.gov |

| Thiazole-imidazole-furan hybrid (Compound 8a) | Escherichia coli | 4.88 µg/mL | nih.gov |

| Furan-based pyrimidine-thiazolidinone (Compound 8a) | Escherichia coli | 12.5 µg/mL | niscpr.res.in |

| Furan-based pyrimidine-thiazolidinone (Compound 8a, 8o) | Pseudomonas aeruginosa | 50 µg/mL | niscpr.res.in |

| Furan-based pyrimidine-thiazolidinone (Compound 8d, 8e) | Aspergillus niger | 100 µg/mL | niscpr.res.in |

| 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole derivatives | S. aureus, K. pneumoniae, E. coli | 0.5–8 µg/mL | nih.gov |

| 4-methyl-2-aryl-5-(2-aryl/benzyl thiazol-4-yl)oxazole (Compound 112e) | Mycobacterium tuberculosis H37Ra | Active | ijper.org |

In Vitro Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Analogs of this compound have demonstrated notable in vitro anti-inflammatory activities. The core thiazole ring is a versatile scaffold in medicinal chemistry, known for its presence in various pharmacologically active compounds. ijper.orgnih.gov Derivatives of 2-aminothiazole (B372263), a class to which this compound belongs, have been synthesized and evaluated for their potential to mitigate inflammatory processes.

Research has shown that certain 2-aminothiazole derivatives can act as potent inhibitors of enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX). For instance, specific analogs have exhibited significant inhibitory action against 5-LOX with IC50 values in the micromolar range. ijper.org The mechanism of inhibition for some of these compounds has been identified as competitive, indicating direct interaction with the enzyme's active site. ijper.org

The anti-inflammatory effects of new thiazole compounds, including thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azole derivatives, have been investigated in models of inflammation. These studies have shown that the compounds can reduce the acute phase response of bone marrow and decrease phagocytic activity, which are key components of the inflammatory response. nih.gov Furthermore, these derivatives have been shown to lower oxidative stress, a condition often associated with chronic inflammation. nih.gov

The modulation of inflammatory pathways by these compounds is linked to their ability to interfere with the production of nitric oxide (NO), a key signaling molecule in inflammation. Virtual screening studies have suggested that thiazole derivatives can bind to the active site of inducible nitric oxide synthase (iNOS), thereby inhibiting its activity and reducing NO synthesis. nih.gov

The structural features of these analogs play a crucial role in their anti-inflammatory potency. The presence and nature of substituents on the thiazole and furan rings can significantly influence their biological activity. For example, the incorporation of specific side chains can enhance the compound's ability to interact with molecular targets within inflammatory pathways. ijper.org

Interactive Table: In Vitro Anti-inflammatory Activity of Thiazole Analogs

| Compound Type | Target Enzyme | Observed Effect | Reference |

| 2-Aminothiazole Derivatives | 5-Lipoxygenase (5-LOX) | Competitive Inhibition | ijper.org |

| Thiazolyl-carbonyl-thiosemicarbazides | Inducible Nitric Oxide Synthase (iNOS) | Inhibition of NO Synthesis | nih.gov |

| Thiazolyl-azole Derivatives | Inducible Nitric Oxide Synthase (iNOS) | Inhibition of NO Synthesis | nih.gov |

Elucidation of Molecular Mechanisms of Action for this compound Analogs

Enzyme Inhibition Profiles (e.g., Kinases, Cyclooxygenases, Dihydrofolate Reductase, Importins)

The molecular mechanisms underlying the biological activities of this compound analogs often involve the inhibition of specific enzymes.

Kinase Inhibition: The 2-aminothiazole scaffold is a well-established template for the development of kinase inhibitors. rsc.orgnih.gov These compounds have been shown to target a variety of kinases, which are crucial regulators of cellular signaling pathways. For instance, derivatives have been designed as inhibitors of Aurora kinases and Anaplastic lymphoma kinase (ALK), both of which are implicated in cancer. rsc.orgnih.gov The inhibitory activity is often potent, with some analogs exhibiting IC50 values in the nanomolar range. rsc.org

Cyclooxygenase Inhibition: While some thiazole derivatives have been investigated for their anti-inflammatory effects, their direct inhibition of cyclooxygenase (COX) enzymes is not always the primary mechanism. However, studies on related 5-methylthiazole-thiazolidinone conjugates have identified COX-1 as a molecular target for their anti-inflammatory action. mdpi.com

Dihydrofolate Reductase (DHFR) Inhibition: Certain thiazole derivatives have shown potential as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids. mdpi.com This inhibition is a key mechanism for the antimicrobial and anticancer activities of some of these compounds. For example, specific thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives have demonstrated potent DHFR inhibition with IC50 values in the sub-micromolar range. mdpi.com

Importin β1 (KPNB1) Inhibition: A notable finding is the potent inhibitory effect of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide on Karyopherin β1 (KPNB1), also known as importin β1. mdpi.comnih.gov This protein is involved in the nuclear import of various molecules, and its inhibition can lead to anticancer effects. mdpi.com

Interactive Table: Enzyme Inhibition by Thiazole Analogs

| Enzyme Target | Compound Class | Significance | Reference |

| Kinases (e.g., Aurora, ALK) | 2-Aminothiazole derivatives | Anticancer potential | rsc.orgnih.gov |

| Cyclooxygenase-1 (COX-1) | 5-Methylthiazole-thiazolidinone conjugates | Anti-inflammatory activity | mdpi.com |

| Dihydrofolate Reductase (DHFR) | Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives | Antimicrobial and anticancer activity | mdpi.com |

| Importin β1 (KPNB1) | N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | Anticancer activity | mdpi.comnih.gov |

Interference with Key Cellular Processes (e.g., DNA Replication, Protein Synthesis, Metabolic Pathways)

The biological effects of this compound analogs can also be attributed to their interference with fundamental cellular processes.

Interference with DNA Replication: By inhibiting enzymes like DHFR, thiazole derivatives can disrupt the synthesis of precursors necessary for DNA replication, thereby impeding cell proliferation. mdpi.com This is a crucial mechanism for their observed antimicrobial and anticancer properties. Additionally, some thiazole derivatives have been shown to act as dual inhibitors of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. nih.gov

Interference with Protein Synthesis: While direct inhibition of the protein synthesis machinery is less commonly reported for this class of compounds, their effects on signaling pathways can indirectly influence protein expression. For example, by inhibiting kinases involved in signal transduction, these analogs can modulate the expression of proteins that are critical for cell growth and survival.

Interference with Metabolic Pathways: The inhibition of enzymes such as urease, α-glucosidase, and carbonic anhydrase by 2-aminothiazole derivatives highlights their potential to interfere with various metabolic pathways. researchgate.net For instance, potent urease inhibition has been observed with some analogs, suggesting their potential application in conditions where this enzyme plays a pathogenic role. researchgate.net

Molecular Target Identification and Validation through Biochemical and Cell-Based Assays

The identification and validation of the molecular targets of this compound analogs are crucial steps in understanding their mechanism of action. This is typically achieved through a combination of biochemical and cell-based assays.

Biochemical assays are employed to directly measure the inhibitory activity of the compounds against purified enzymes. These assays, such as enzyme kinetics studies, provide quantitative data like IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. researchgate.net

Cell-based assays are used to assess the effects of the compounds in a more biologically relevant context. These assays can measure various cellular responses, such as cell viability, proliferation, and the modulation of specific signaling pathways. For example, the anticancer activity of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was confirmed in cell-based assays, which complemented the findings of its inhibitory effect on KPNB1. mdpi.com

Analysis of Protein-Ligand Interactions in Cellular Systems

Understanding the interactions between this compound analogs and their protein targets within a cellular environment is key to elucidating their mechanism of action. While direct visualization of these interactions in live cells is challenging, computational methods such as molecular docking are often used to predict the binding modes of these compounds to their target proteins.

Molecular docking studies have been instrumental in understanding how these analogs interact with the active sites of enzymes. For example, docking simulations have been used to investigate the binding of thiazole derivatives to the active site of iNOS, revealing key interactions that contribute to their inhibitory activity. nih.gov Similarly, docking studies have helped to elucidate the mechanism of action of anti-tubercular derivatives by showing their interaction with the enoyl-ACP reductase enzyme. researchgate.net These computational models, combined with experimental data from biochemical and cell-based assays, provide a comprehensive picture of the molecular basis for the biological activities of these compounds.

Computational Chemistry and Molecular Modeling of 5 Furan 2 Yl Thiazol 2 Amine Derivatives

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are pivotal in understanding the intrinsic electronic properties of 5-(furan-2-yl)thiazol-2-amine derivatives. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ekb.egepu.edu.iq For derivatives of 4-(Furan-2-yl) thiazol-2-amine, DFT calculations, often using the B3LYP functional with a 6-311G (d,p) basis set, are employed to determine optimized geometrical structures in the gas phase. epu.edu.iq These studies help in understanding the fundamental electronic properties which are crucial for predicting the behavior of these molecules. ekb.eg The application of DFT allows for the calculation of various electronic properties that are essential for assessing the stability and reactivity of these compounds. elsevierpure.com

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. malayajournal.org

In studies of 4-(furan-2-yl)thiazol-2-amine derivatives, FMO analysis has been used to identify reactivity parameters. ekb.eg For instance, the HOMO and LUMO energies can be calculated to understand the charge transfer that occurs within the molecule. researchgate.net The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.

Table 1: Frontier Molecular Orbital Data for Selected Thiazole (B1198619) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 |

Data sourced from computational studies on related imidazole (B134444) derivatives, illustrating the application of FMO analysis. malayajournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack) using a color spectrum. uni-muenchen.deresearchgate.net

For furan-containing thiazole derivatives, MEP analysis can identify the sites most likely to engage in intermolecular interactions. researchgate.net The negative regions, typically found around electronegative atoms like nitrogen and oxygen, indicate potential sites for protonation and hydrogen bonding. In contrast, positive regions are often located around hydrogen atoms.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and chemical softness (S).

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Indicates the resistance to change in electron distribution.

Chemical Softness (S) : The reciprocal of hardness, representing the molecule's polarizability.

These parameters are calculated using the following equations based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

The analysis of these descriptors helps in understanding the chemical behavior and stability of this compound derivatives.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor), such as a protein. researchgate.net This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. researchgate.net

Molecular docking studies have been performed on derivatives of this compound to explore their potential as inhibitors of various enzymes. These studies predict the binding modes and calculate a docking score, which estimates the binding affinity between the ligand and the protein's active site. ekb.eg

For example, derivatives of 4-(furan-2-yl)thiazol-2-amine have been docked into the active sites of cyclooxygenase enzymes (COX-1 and COX-2) to evaluate their potential as anti-inflammatory agents. ekb.eg Similarly, furan- and thiazole-containing compounds have been docked with DNA gyrase B, a target for antibacterial agents, revealing key interactions with amino acid residues in the active site. nih.govresearchgate.net Other studies have investigated the interaction of related compounds with targets like the enoyl-ACP reductase from Mycobacterium tuberculosis and the penicillin-binding protein (PBP4) of E. coli. researchgate.netnih.gov

Table 2: Molecular Docking Results for a Furan-Thiazole Derivative

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Compound 8 from a study | Penicillin binding protein 4 (PBP4) E. coli | -5.2 | ASN 308, SER 303 |

This table presents an example of docking results for a dihydrothiazole derivative, illustrating the type of data obtained from such studies. nih.gov

Elucidation of Key Pharmacophore Features and Interaction Fingerprints for Target Recognition

The identification of crucial pharmacophore features and interaction fingerprints is fundamental in understanding how this compound derivatives recognize and bind to their biological targets. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. For thiazole derivatives, these models are critical in designing new, more potent compounds.

Computational studies have focused on elucidating the key interactions between these ligands and their target proteins. For instance, in the context of cyclooxygenase (COX) inhibition, molecular docking studies of 4-(furan-2-yl)thiazol-2-amine derivatives have revealed important binding interactions. Key amino acid residues within the active sites of COX-1 and COX-2 enzymes form specific contacts with the ligands. For example, interactions with residues such as ARG 120, MET 522, and SER 530 through hydrogen bonds, and with VAL 116, LEU 352, TYR 359, TYR 385, TRP 387, and ALA 527 via hydrophobic interactions are crucial for binding within the COX-1 active site ekb.eg.

Similarly, for N-(thiazol-2-yl)-furanamide derivatives targeting the androgen receptor (AR), the binding model reveals a combination of hydrophobic interactions and hydrogen bonds. The phenyl-furan moiety typically engages in hydrophobic interactions, while the amide linker and thiazole ring form critical hydrogen bonds and π–π stacking interactions with key residues like Glu682, Arg753, and Trp752 acs.org. The concept of molecular hybridization, which involves fusing two or more active pharmacophoric units into a single molecule, has also been applied to enhance the bioactivity of thiazole derivatives plos.org.

Interaction fingerprints are two-dimensional representations that summarize the three-dimensional protein-ligand interactions, detailing the types of contacts (e.g., hydrogen bonds, hydrophobic contacts, water bridges) and the specific residues involved. These fingerprints, often generated from molecular dynamics simulations, provide a detailed map of the binding mode and can be used to compare the binding of different analogs, aiding in the identification of structural features that enhance target recognition ekb.egacs.org.

Virtual Screening Approaches for Identification of Potent Analogs

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method has been effectively applied to identify potent analogs of this compound.

One common approach involves using a validated pharmacophore model as a 3D query to filter large compound databases. For example, a quantitative pharmacophore model was developed for fibroblast growth factor receptor 1 (FGFR1) inhibitors and used to screen a virtual database of 400,000 molecules. This process retrieved 2800 initial hits, which were then filtered based on their fit to the pharmacophore model nih.gov.

Following the initial filtering, structure-based virtual screening, primarily molecular docking, is employed. This method predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity, often expressed as a docking score. In the study of 4-(furan-2-yl)thiazol-2-amine derivatives as potential COX inhibitors, various compounds were docked into the active sites of COX-1 and COX-2 enzymes. The binding affinities of the screened compounds were found to be in a specific range (e.g., -9.788 to -5.271 kcal/mol for COX-1), which were then compared to the scores of known drugs like indomethacin and aspirin to identify promising candidates ekb.eg. The selection of potential hits is often based on a combination of factors including the pharmacophore fit value, docking score, and synthetic feasibility nih.gov.

The table below summarizes the results of a virtual screening study of 4-(furan-2-yl)thiazol-2-amine derivatives against COX enzymes, showcasing the binding affinities of designed compounds compared to standard drugs.

| Compound/Drug | Binding Affinity on COX-1 (kcal/mol) | Binding Affinity on COX-2 (kcal/mol) |

| Designed Compound 1 | -9.788 | -8.981 |

| Designed Compound 6 | -8.541 | -9.632 |

| Indomethacin (Standard) | -8.667 | -9.871 |

| Mofezolac (Standard) | -8.62 | -9.112 |

| Aspirin (Standard) | -6.68 | -5.99 |

| Data sourced from a molecular modeling study on cyclooxygenase inhibitors. ekb.eg |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound derivatives, MD simulations provide critical insights into their conformational flexibility and the stability of their binding to biological targets. These simulations allow researchers to observe the dynamic behavior of the ligand-protein complex, which is not apparent from static docking poses.

A key aspect analyzed in MD simulations is the root mean square deviation (RMSD). The RMSD of the protein backbone and the ligand is calculated over the simulation time to assess the stability of the complex. A stable RMSD value, typically fluctuating within an acceptable range (e.g., 1-3 Å), indicates that the system has reached equilibrium and the ligand remains stably bound in the active site ekb.egplos.org. For instance, simulations of 4-(furan-2-yl)thiazol-2-amine derivatives complexed with COX enzymes showed that RMSD values stabilized after approximately 2.5 nanoseconds, suggesting a stable binding mode ekb.eg. Similarly, MD simulations of N-(thiazol-2-yl)-furanamide derivatives bound to the androgen receptor showed stable RMSDs of less than 2 Å over a 500 ns simulation, confirming the stability of the complex acs.org.

MD simulations also allow for a detailed analysis of the protein-ligand interactions over time. By monitoring the interaction fingerprints throughout the simulation, researchers can identify which interactions are consistently maintained. This dynamic view confirms the key interactions predicted by molecular docking, such as specific hydrogen bonds and hydrophobic contacts. For example, in the study of COX inhibitors, MD simulations confirmed that key amino acids like ARG 120 and SER 530 maintained hydrogen bond interactions with the ligand throughout the simulation period ekb.eg.

Conformational analysis through MD simulations helps to understand how the ligand adapts its shape to fit within the binding pocket. The thiazole ring, for example, can influence the conformational properties of adjacent amino acid residues. Studies have shown that structural motifs containing a thiazole ring tend to adopt a unique semi-extended β2 conformation, which is stabilized by intramolecular hydrogen bonds nih.gov.

The table below presents data from an MD simulation study, illustrating the stability of ligand-protein complexes.

| Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Stabilizing Interactions |

| 4-(furan-2-yl)thiazol-2-amine derivative with COX-1 | 5 | ~1.5 - 2.0 | H-bonds with ARG 120, SER 530; Hydrophobic contacts with TYR 385, TRP 387 |

| N-(thiazol-2-yl)-furanamide derivative with Androgen Receptor | 500 | < 2.0 | H-bonds with Glu682, Arg753; π–π stacking with Trp752 |

| Thiazole Schiff base derivative with Bacterial Receptor | Not specified | < 0.2 (nm) | Not specified |

| Data compiled from multiple molecular dynamics studies. ekb.egacs.orgplos.org |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models are developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is collected. For these compounds, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecular structure, including electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molar refractivity), and hydrophobic properties (e.g., LogP).

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates a combination of these descriptors with the observed biological activity . For example, a QSAR study on 2-amino thiazole derivatives as potential Aurora kinase inhibitors used a dataset of 54 compounds to develop a predictive model semanticscholar.org. The resulting equation provides a quantitative link between structure and activity.

The validity and predictive power of the QSAR model are rigorously assessed using both internal and external validation techniques. Cross-validation (often expressed as q²) is a common internal validation method, while the model's ability to predict the activity of an external test set of compounds (not used in model building) is a crucial measure of its real-world utility (expressed as R²_pred) .

A successful QSAR model can elucidate which structural features are most important for activity. For instance, a model might reveal that higher activity is associated with specific electronic properties or the presence of certain substituents at particular positions on the furan (B31954) or thiazole rings. These insights are invaluable for the rational design of new this compound derivatives with enhanced therapeutic potential researchgate.net.

| QSAR Model Type | Statistical Method | Key Descriptors | Model Performance (R²) | Predicted Activity |

| 2D-QSAR | Multiple Linear Regression (MLR) | Molar Refractivity (MR), LogP, ELUMO | 0.76 | PIN1 Inhibition |

| 2D-QSAR | Artificial Neural Network (ANN) | MR, LogP, ELUMO, J | 0.98 | PIN1 Inhibition |

| 3D-QSAR | Not Specified | Not Specified | Not Specified | Aurora Kinase Inhibition |

| This table represents typical data from QSAR studies on thiazole derivatives. semanticscholar.org |

Emerging Research Directions and Future Perspectives for 5 Furan 2 Yl Thiazol 2 Amine Chemistry

Development of Novel 5-(Furan-2-yl)thiazol-2-amine Analogs as Pre-clinical Lead Compounds

The development of novel analogs of this compound is a primary focus for identifying pre-clinical lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The core structure offers multiple points for chemical modification, primarily at the 2-amino group and potentially on the furan (B31954) and thiazole (B1198619) rings, allowing for extensive exploration of the structure-activity relationship (SAR). mdpi.comnih.gov

A key strategy involves the derivatization of the 2-amino group to form amides, ureas, thioureas, and sulfonamides. nih.gov These modifications can significantly alter the compound's binding interactions with biological targets. For instance, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, an analog where the core furan-thiazole structure is linked to other moieties, yielded a compound with potent inhibitory effects on Karyopherin-β1 (KPNB1), a target implicated in cancer. mdpi.com This highlights a successful approach where the furan ring is part of an acyl group attached to the 2-aminothiazole (B372263), demonstrating the modular nature of analog design.

Another approach is the introduction of various substituents on the thiazole or furan rings to modulate lipophilicity, electronic properties, and steric bulk. These modifications are crucial for optimizing target engagement and improving drug-like properties. The goal of these derivatization efforts is to generate a library of compounds for screening, leading to the identification of candidates that exhibit promising activity in cellular and animal models, justifying their advancement into formal preclinical toxicology and safety studies. nih.gov

| Modification Site | Functional Group Introduced | Rationale for Modification | Potential Therapeutic Target Class |

|---|---|---|---|

| 2-Amino Group | Amide / Acyl | Introduce hydrogen bond donors/acceptors; explore binding pockets. | Kinases, Proteases |

| 2-Amino Group | Urea (B33335) / Thiourea (B124793) | Enhance binding affinity through additional H-bonds. | Kinases, Antimicrobial Targets |

| Thiazole C4/C5 Position | Aryl / Heteroaryl Groups | Modulate potency and selectivity; explore hydrophobic pockets. | Nuclear Receptors, Enzymes |

| Furan Ring | Halogens, Alkyl Groups | Fine-tune lipophilicity and metabolic stability. | Various Enzymes and Receptors |

Integration with Fragment-Based and Structure-Based Drug Design Methodologies

Modern drug discovery increasingly relies on computational techniques to accelerate the identification and optimization of lead compounds. For the this compound scaffold, both structure-based and fragment-based drug design methodologies are pivotal.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD allows for the rational design of inhibitors. Molecular docking studies can predict the binding orientation and affinity of this compound analogs within the target's active site. nih.govacs.org For example, docking studies of furan-thiazole derivatives have been performed against targets like DNA gyrase B, revealing key interactions that drive antibacterial activity. nih.govresearchgate.net These in silico models help prioritize which analogs to synthesize, saving time and resources. This approach was successfully used to discover potent and selective CDK2 inhibitors based on the 2-aminothiazole core. consensus.app

Fragment-Based Drug Discovery (FBDD): The this compound core can be considered a relatively complex fragment. In FBDD, smaller, low-complexity fragments are screened for weak binding to a target. Hits are then grown or linked to build a more potent molecule. nih.gov The thiazole and furan rings themselves can act as starting fragments. Once a fragment "hit" is identified, the this compound scaffold can be elaborated upon, using the fragment's binding mode as a guide to build specificity and high affinity.

These computational approaches, combined with synthetic chemistry, create a powerful cycle of design, synthesis, and testing, enabling the rapid optimization of lead compounds.

Advanced Biophysical and Cell-Based Characterization Techniques for Comprehensive Structure-Activity Correlation

Establishing a clear and detailed structure-activity relationship (SAR) is fundamental to medicinal chemistry. For derivatives of this compound, this requires a suite of advanced characterization techniques to correlate chemical structure with biological function.

Biophysical Techniques: Following synthesis, the definitive structure of each new analog is confirmed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy. nih.govmdpi.com To understand how these molecules interact with their protein targets, techniques such as cyclic voltammetry and spectrofluorimetry can be employed to study their physicochemical and photoluminescent properties. mdpi.comnih.govresearchgate.net These methods provide insights into the electronic nature of the compounds and their potential for forming stable complexes with biological macromolecules.

Cell-Based Assays: The biological activity of the synthesized compounds is quantified using a variety of in vitro assays. Cytotoxicity and anti-proliferative effects are commonly measured using the MTT assay against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer). mdpi.com For antimicrobial potential, minimum inhibitory concentration (MIC) values are determined against various bacterial and fungal strains. researchgate.net Specific enzyme inhibition assays, such as those for cyclooxygenase (COX), acetylcholinesterase (AChE), or tyrosinase, are used to quantify the potency (IC50 values) of compounds designed for specific targets. mdpi.comacs.org Advanced techniques like flow cytometry can further elucidate the mechanism of action, for example, by analyzing the effect of a compound on the cell cycle or its ability to induce apoptosis. su.edu.sa

By systematically applying these techniques to a series of related analogs, researchers can build a comprehensive SAR map, guiding the rational design of next-generation compounds with superior therapeutic properties. nih.gov

Exploration of New Therapeutic Applications and Undiscovered Biological Targets

While the 2-aminothiazole scaffold is well-known for its anticancer and antimicrobial activities, a key future direction is the exploration of novel therapeutic applications for this compound derivatives. nih.govresearchgate.net This involves screening these compounds against new or less-explored biological targets.

Recent research has shown that 2-aminothiazole derivatives can act as potent regulators of enzymes beyond traditional kinase targets. For example, new derivatives have been designed and synthesized as inhibitors of phosphodiesterase type 5 (PDE5), an important target for erectile dysfunction, and as dual inhibitors of COX-1/COX-2 enzymes, relevant to inflammation. rsc.org Other studies have identified 2-aminothiazole analogs as inhibitors of checkpoint kinase 1 (Chk1) and the Hec1/Nek2 mitotic kinases, both of which are emerging targets in oncology. mdpi.com

Furthermore, the broad biological activity profile of this class of compounds suggests they may interact with multiple targets, a concept known as polypharmacology. Screening this compound libraries against diverse target classes—such as G-protein coupled receptors (GPCRs), ion channels, and epigenetic enzymes—could uncover entirely new therapeutic opportunities. Identifying these novel target-ligand interactions is a crucial step toward repositioning this versatile scaffold for diseases with unmet medical needs.

| Biological Target | Therapeutic Area | Significance |

|---|---|---|

| Phosphodiesterase type 5 (PDE5) | Urology / Cardiovascular | Established target; new scaffolds may offer improved side-effect profiles. rsc.org |

| Hec1/Nek2 Kinases | Oncology | Critical for mitotic progression; inhibition is a novel anti-cancer strategy. mdpi.com |

| Tubulin | Oncology | Inhibition of tubulin polymerization is a clinically validated anticancer mechanism. acs.org |

| DNA Gyrase B | Infectious Disease | Essential bacterial enzyme; a key target for novel antibiotics. nih.govresearchgate.net |

| Cyclooxygenase (COX-1/COX-2) | Inflammation | Well-known targets for anti-inflammatory drugs. acs.org |

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

The principles of green chemistry are becoming increasingly important in pharmaceutical synthesis to reduce environmental impact and improve efficiency. Traditional methods for synthesizing thiazoles, like the Hantzsch synthesis, often use hazardous reagents and solvents. bepls.com Future research is focused on developing more sustainable synthetic routes for this compound and its derivatives.

Key green chemistry strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. bepls.comnih.gov This technique is highly applicable to the one-pot synthesis of thiazole derivatives. nih.gov

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a core principle of green chemistry. bepls.comresearchgate.net Efficient syntheses of 2-aminothiazoles have been reported in water and PEG-400. bepls.comresearchgate.net

Catalyst-Free and Solvent-Free Reactions: Some modern protocols allow for the synthesis of thiazoles under solvent-free conditions, minimizing waste. bepls.com One-pot, multi-component reactions that proceed without a catalyst further enhance the environmental credentials of the synthesis. bepls.com

Reusable Catalysts: When a catalyst is necessary, using a recyclable one, such as magnetic nanoparticles (e.g., NiFe2O4) or biocatalysts like chitosan (B1678972) hydrogels, improves sustainability. mdpi.comacs.orgrsc.org These catalysts can be easily recovered (e.g., with a magnet) and reused multiple times without significant loss of activity. mdpi.comrsc.org

Use of Sustainable Reagents: Replacing toxic reagents like iodine with greener alternatives such as trichloroisocyanuric acid (TCCA) as a halogen source represents another important advancement. rsc.org

By integrating these green approaches, the synthesis of this compound and its valuable derivatives can be made more economically viable and environmentally sustainable. researchgate.net

Q & A

Q. What are the common synthetic routes for 5-(Furan-2-yl)thiazol-2-amine, and what experimental conditions optimize yield?

Methodological Answer: The synthesis typically involves cyclocondensation between furan-2-carboxylic acid derivatives and thioamides. A standard protocol includes:

- Activation of carboxylic acid : Phosphorus pentachloride (PCl₅) is used to convert furan-2-carboxylic acid to its acid chloride intermediate under inert conditions .

- Thiazole ring formation : The acid chloride reacts with thioamides (e.g., thiourea) in anhydrous solvents (e.g., THF or DCM) at 60–80°C for 6–12 hours.

- Workup : Neutralization with aqueous ammonia or sodium bicarbonate, followed by recrystallization from ethanol/water mixtures.

Optimization Tips : - Use dry solvents and inert gas (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is recommended:

- NMR : ¹H NMR (DMSO-d₆) should show characteristic signals:

- Furan protons: δ 6.3–7.2 ppm (multiplet).

- Thiazole protons: δ 7.5–8.1 ppm (singlet for C4-H) .

- IR : Confirm N-H stretching (~3350 cm⁻¹) and C=N/C-S vibrations (1600–1450 cm⁻¹) .

- X-ray crystallography : Resolve π-π stacking interactions between furan and thiazole rings (e.g., space group P2₁/c with Z = 4) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Antimicrobial activity :

- Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values reported in µg/mL .

- Anticancer screening :

- Antioxidant potential :

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer:

- Computational Setup :

- Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:

- HOMO-LUMO gaps (predicting reactivity).

- Mulliken charges (identifying nucleophilic/electrophilic sites) .

- Key Findings :

- Furan’s electron-rich oxygen enhances charge transfer to the thiazole ring, stabilizing tautomeric forms (e.g., thione ↔ thiol) .

- Solvent effects (PCM model) show polar solvents stabilize zwitterionic intermediates.

Q. What challenges arise in crystallizing this compound derivatives, and how are they resolved?

Methodological Answer:

- Challenges :

- Solutions :

Q. How does tautomerism in this compound influence its chemical reactivity?

Methodological Answer:

- Tautomeric Forms :

- Thione (C=S) ↔ Thiol (C-SH) equilibria, confirmed via ¹³C NMR (δ ~170 ppm for C=S) .

- Reactivity Implications :

- Thione form reacts preferentially in nucleophilic substitutions (e.g., alkylation at S).

- Thiol form participates in redox cycling (e.g., ROS generation in biological systems).

- Experimental Validation :

- Variable-temperature NMR to track tautomeric shifts.

- Kinetic studies (UV-Vis monitoring at λ = 280 nm) under acidic/basic conditions .

Q. What strategies enhance the bioactivity of this compound derivatives?

Methodological Answer:

- Structural Modifications :

- SAR Insights :

Q. How do researchers resolve contradictions in reported biological data for thiazole-furan hybrids?

Methodological Answer:

- Case Study : Discrepancies in IC₅₀ values for anticancer activity may stem from:

- Statistical Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.